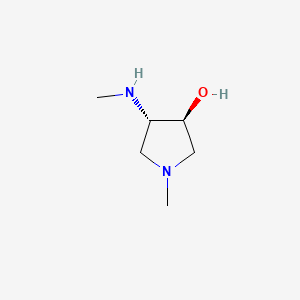

trans-1-Methyl-4-(methylamino)-3-pyrrolidinol

Description

Properties

IUPAC Name |

(3S,4S)-1-methyl-4-(methylamino)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-7-5-3-8(2)4-6(5)9/h5-7,9H,3-4H2,1-2H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTBOQOSSIBUCD-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CN(CC1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CN(C[C@@H]1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212336-60-1 | |

| Record name | rac-(3R,4R)-1-methyl-4-(methylamino)pyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Reaction Mechanism

A widely reported method for synthesizing pyrrolidinol derivatives involves the cyclization of halogenated alcohols with amines. For 1-methyl-3-pyrrolidinol, 1,4-dichloro-2-butanol reacts with methylamine under autoclave conditions (10–120°C, 7500 Torr) to form the pyrrolidine ring. The reaction proceeds via nucleophilic displacement of chloride ions by methylamine, followed by intramolecular cyclization. Key steps include:

-

Nucleophilic attack : Methylamine displaces chloride at the terminal positions of 1,4-dichloro-2-butanol.

-

Ring closure : The intermediate undergoes cyclization to form the five-membered pyrrolidine ring.

-

Hydroxyl retention : The hydroxyl group at position 3 remains intact due to steric protection during cyclization.

Optimization and Yield

Industrial-scale adaptations of this method emphasize temperature control and solvent selection. For example, using water as a solvent at 120°C for 10 hours yields 64.8% of 1-methyl-3-pyrrolidinol with 99.3% purity. Post-reaction workup involves neutralization with sodium hydroxide, extraction with methylene chloride, and vacuum distillation to isolate the product.

Table 1: Reaction Conditions for Cyclization-Based Synthesis

| Parameter | Value/Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 10–120°C | Higher temperatures accelerate cyclization but risk decomposition |

| Pressure | 7500 Torr | Elevated pressure prevents methylamine volatilization |

| Reaction Time | 10 hours | Prolonged duration ensures complete ring closure |

| Solvent | Water | Polar solvent stabilizes intermediates |

Epoxide Ring-Opening with Methylamine

Stereochemical Control via Epoxide Intermediates

The trans configuration of the target compound is achievable through stereospecific ring-opening of pyrrolidine epoxides. For instance, 1-benzyl-3,4-epoxypyrrolidine reacts with nucleophiles like guaiacol to yield trans-3,4-disubstituted products. Adapting this approach, methylamine can open the epoxide ring, installing the methylamino group at position 4 and retaining the hydroxyl at position 3 with trans stereochemistry.

Synthetic Procedure

-

Epoxide synthesis : 1-Methylpyrrolidine is oxidized to form 3,4-epoxypyrrolidine using meta-chloroperbenzoic acid (m-CPBA).

-

Ring-opening : The epoxide reacts with methylamine in toluene at −30°C to 20°C, favoring trans addition due to steric hindrance.

-

Deprotection : If a protecting group (e.g., benzyl) is present, catalytic hydrogenation removes it to yield the final product.

Table 2: Epoxide Ring-Opening Parameters

| Condition | Optimal Value | Effect on Stereochemistry |

|---|---|---|

| Temperature | −30°C to 20°C | Low temperatures minimize side reactions |

| Solvent | Toluene | Nonpolar solvent stabilizes transition state |

| Nucleophile | Methylamine | Directs trans addition via SN2 mechanism |

Functional Group Interconversion Strategies

Mesylation and Displacement

A third route involves converting hydroxyl groups into leaving groups for subsequent nucleophilic substitution. For example, tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate is mesylated with methanesulfonyl chloride (MsCl) in dichloromethane, yielding a mesylate intermediate. Treatment with methylamine then displaces the mesylate group, introducing the methylamino moiety at position 4.

Key Steps and Challenges

-

Mesylation : Reaction with MsCl and triethylamine at 0°C achieves quantitative conversion to the mesylate.

-

Amination : Methylamine in toluene at 20°C displaces the mesylate, but competing elimination reactions require careful temperature control.

-

Deprotection : Acidic hydrolysis removes the tert-butoxycarbonyl (Boc) group, yielding the free amine.

Table 3: Functional Group Interconversion Metrics

| Step | Yield | Purity | Key Challenge |

|---|---|---|---|

| Mesylation | 92–100% | >99% | Avoiding over-sulfonation |

| Amination | 85–90% | 98% | Suppressing elimination byproducts |

| Deprotection | 95% | 99.5% | Acid-sensitive intermediate stability |

Industrial-Scale Production Considerations

Catalytic Methods

Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors enable high-throughput cyclization of 1,4-dichloro-2-butanol with methylamine, reducing reaction times from 10 hours to 2 hours. Heterogeneous catalysts like zeolites improve regioselectivity, minimizing byproducts such as 1-methyl-2-pyrrolidinol.

Comparative Analysis of Synthetic Routes

Table 4: Route Comparison for trans-1-Methyl-4-(methylamino)-3-pyrrolidinol

| Method | Yield | Stereochemical Control | Scalability |

|---|---|---|---|

| Cyclization | 64.8% | Moderate | High |

| Epoxide ring-opening | 75–85% | Excellent | Moderate |

| Mesylation/amination | 85–90% | High | Low |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-1-Methyl-4-(methylamino)-3-pyrrolidinol can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex heterocyclic compounds.

- Employed in the development of new synthetic methodologies.

Biology:

- Investigated for its potential as a bioactive molecule in drug discovery.

- Studied for its interactions with biological macromolecules.

Medicine:

- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.

Industry:

- Utilized in the production of specialty chemicals and fine chemicals.

- Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of trans-1-Methyl-4-(methylamino)-3-pyrrolidinol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Research Findings

- Structural Impact on Solubility: The hydroxyl group in this compound likely improves aqueous solubility compared to cyclohexanol or pyridine analogs, favoring renal excretion or hydrophilic interactions .

- Methylamino Group: Common in HVACC modulators (e.g., 4-(methylamino)pyridine) and psychoactive compounds (e.g., Methoxmetamine), suggesting the target compound may interact with ion channels or neurotransmitter systems .

- Safety Profile: The absence of nitroso or aryl groups reduces carcinogenic and hallucinogenic risks compared to nitrosamines or arylcyclohexylamines .

Biological Activity

trans-1-Methyl-4-(methylamino)-3-pyrrolidinol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a five-membered pyrrolidine ring with a methyl group and a methylamino group, which contribute to its biological activity. Its molecular formula is CHNO, indicating the presence of nitrogen that plays a crucial role in its interaction with biological systems.

Interaction with Biological Targets

this compound acts as a ligand, binding to various receptors and enzymes, thereby modulating their activity. The specific pathways and targets depend on the biological context in which the compound is applied. For instance, it has been investigated for its potential antidepressant and antiarrhythmic properties .

Oxidation and Reduction Reactions

The compound can undergo various chemical reactions:

- Oxidation : Typically using agents like potassium permanganate.

- Reduction : Achieved through lithium aluminum hydride or sodium borohydride.

These reactions highlight its versatility as a building block in organic synthesis.

Antidepressant Activity

Research has indicated that this compound exhibits antidepressant effects. In studies involving animal models, the compound demonstrated the ability to block depressant effects induced by other agents, suggesting its potential utility in treating mood disorders .

Antiarrhythmic Effects

The compound has also shown promise as an antiarrhythmic agent. In experimental setups, it was administered to animal models experiencing induced arrhythmias, resulting in a reversion to sinus rhythm. This effect was maintained for at least 60 minutes post-administration, indicating significant therapeutic potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 1-Methyl-3-pyrrolidinol | Pyrrolidine | Neuroactive properties; used in pharmaceuticals |

| 4-Methylaminopyrrolidine | Pyrrolidine | Exhibits antidepressant activity |

| 1-Boc-4-methylaminopyrrolidine | Pyrrolidine | Used as a building block in peptide synthesis |

| 3-Hydroxy-N-methylpyrrolidinone | Pyrrolidinone | Potential neuroprotective effects |

The presence of both methyl and methylamino groups in this compound provides distinct steric and electronic properties that enhance its biological activity compared to its analogs.

Case Studies and Research Findings

Recent studies have focused on the pharmacological applications of this compound. For example:

- Antidepressant Efficacy : A study demonstrated that this compound could effectively counteract depressive symptoms induced by tetrabenazine in mice, showcasing its potential as an antidepressant agent .

- Cardiovascular Applications : In another investigation, this compound was evaluated for its antiarrhythmic properties using canine models. The results indicated significant effectiveness at doses around 10.7 mg/kg .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the efficient preparation of trans-1-Methyl-4-(methylamino)-3-pyrrolidinol?

- Methodological Answer : The borrowing hydrogen (BH) strategy, catalyzed by ruthenium complexes, is a promising route for synthesizing substituted 3-pyrrolidinol derivatives. This method involves the cyclization of primary amines with 1,2,4-butanetriol under reflux conditions (e.g., in toluene) to form the pyrrolidine ring. Catalyst screening (e.g., Ru, Pd) and solvent optimization are critical for yield enhancement . For stereochemical control, chiral auxiliaries or enantioselective catalysts may be employed.

Q. How should researchers characterize the stereochemistry of trans-1-Methyl-4-(methylamino)-3-pyrrolidinol to confirm its trans configuration?

- Methodological Answer : Use nuclear Overhauser effect (NOE) NMR spectroscopy to identify spatial proximity between substituents. X-ray crystallography provides definitive confirmation of the trans configuration by resolving the spatial arrangement of the methyl, methylamino, and hydroxyl groups. Comparative analysis with known cis/trans analogs via HPLC or chiral chromatography can further validate stereochemistry .

Q. What safety protocols are essential when handling trans-1-Methyl-4-(methylamino)-3-pyrrolidinol in laboratory settings?

- Methodological Answer : Follow guidelines for pyrrolidine derivatives:

- Use PPE (nitrile gloves, lab coat, safety goggles).

- Work in a fume hood to avoid inhalation.

- Store in sealed containers at -20°C to prevent degradation .

- Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous runoff into drains .

Q. Which physicochemical properties are critical to assess for trans-1-Methyl-4-(methylamino)-3-pyrrolidinol?

- Methodological Answer : Prioritize:

- Melting Point : Differential scanning calorimetry (DSC) to determine purity and phase transitions (expected range: ~190–200°C for related pyrrolidinols) .

- Solubility : Test in polar (water, methanol) and nonpolar solvents (DCM, toluene) via gravimetric analysis.

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure to identify decomposition pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize enantiomeric excess (ee) in the synthesis of trans-1-Methyl-4-(methylamino)-3-pyrrolidinol?

- Methodological Answer :

- Catalyst Design : Screen chiral Ru or Ir catalysts (e.g., (R)-BINAP-Ru complexes) to enhance stereoselectivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve ee by stabilizing transition states.

- Temperature Control : Lower temperatures (e.g., 0–25°C) reduce racemization risks during cyclization .

- Kinetic Resolution : Use immobilized enzymes (e.g., lipases) for dynamic kinetic resolution of intermediates .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine -NMR, -NMR, and 2D-COSY/HMBC to resolve signal overlaps.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect impurities.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What strategies are effective for studying the biological activity of trans-1-Methyl-4-(methylamino)-3-pyrrolidinol derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., halogenation at position 4) and test against target receptors (e.g., GPCRs, kinases).

- In Silico Docking : Use AutoDock or Schrödinger Suite to predict binding affinities to proteins (e.g., enzymes in neurotransmitter pathways).

- In Vitro Assays : Evaluate cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) to prioritize lead compounds .

Q. How does the trans configuration influence the compound’s stability under thermal or oxidative conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., >200°C for related pyrrolidinols) .

- Oxidative Stress Testing : Expose to HO or radical initiators (AIBN) and monitor degradation via LC-MS.

- Comparative Studies : Contrast stability of trans vs. cis isomers to identify stereochemical effects on reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.